molecular formula C16H11ClN2O2S B2819025 N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903639-45-1

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2819025
CAS No.: 1903639-45-1
M. Wt: 330.79
InChI Key: QPLZRZUXUMVPNA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a thiazolyl group, and a benzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Scientific Research Applications

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Coupling with Chlorophenyl Group: The thiazole derivative is then coupled with a 2-chlorophenyl group using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

    Formation of Benzamide Moiety: The final step involves the introduction of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative (e.g., acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, and catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group, leading to different chemical and biological properties.

    N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzoic acid: The presence of a carboxylic acid group instead of an amide group can significantly alter the compound’s reactivity and solubility.

    N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzylamine: The benzylamine derivative has different pharmacological properties due to the presence of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-13-3-1-2-4-14(13)19-15(20)11-5-7-12(8-6-11)21-16-18-9-10-22-16/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLZRZUXUMVPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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